Cas no 1339490-93-5 (1-(3-Chloropropyl)-2,3-dimethylbenzene)

1-(3-Chloropropyl)-2,3-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl(3-chloropropyl)benzene
- 1-(3-chloropropyl)-2,3-dimethylbenzene
- 1-(3-Chloropropyl)-2,3-dimethylbenzene
-
- インチ: 1S/C11H15Cl/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3
- InChIKey: PZDFOHRMNWXOJS-UHFFFAOYSA-N
- ほほえんだ: ClCCCC1C=CC=C(C)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 122
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
1-(3-Chloropropyl)-2,3-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010008992-500mg |
2,3-Dimethyl(3-chloropropyl)benzene |
1339490-93-5 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
Alichem | A010008992-250mg |
2,3-Dimethyl(3-chloropropyl)benzene |
1339490-93-5 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
Alichem | A010008992-1g |
2,3-Dimethyl(3-chloropropyl)benzene |
1339490-93-5 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
1-(3-Chloropropyl)-2,3-dimethylbenzene 関連文献
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1-(3-Chloropropyl)-2,3-dimethylbenzeneに関する追加情報
Chemical Profile of 1-(3-Chloropropyl)-2,3-dimethylbenzene (CAS No. 1339490-93-5)
1-(3-Chloropropyl)-2,3-dimethylbenzene, identified by its Chemical Abstracts Service (CAS) number 1339490-93-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of alkylated aromatic hydrocarbons, characterized by its benzene core substituted with chloropropyl and dimethyl groups. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The molecular structure of 1-(3-Chloropropyl)-2,3-dimethylbenzene consists of a phenyl ring with two methyl substituents at the 2- and 3-positions, and a 3-chloropropyl group attached to the 1-position. This configuration imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and potential applications. The presence of the chloropropyl group introduces a reactive site for further functionalization, making it a versatile building block in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological potential of substituted aromatic compounds like 1-(3-Chloropropyl)-2,3-dimethylbenzene. The benzene ring is a common scaffold in many pharmacologically active agents, and modifications at specific positions can significantly alter biological activity. Researchers have been investigating how the introduction of electron-withdrawing or donating groups can influence the interactions of these compounds with biological targets.
One of the most compelling aspects of 1-(3-Chloropropyl)-2,3-dimethylbenzene is its utility as a precursor in the synthesis of more complex molecules. The chloropropyl group can undergo various transformations, including nucleophilic substitution reactions, which allow for the introduction of additional functional groups. This flexibility has made it a popular choice for medicinal chemists seeking to develop new drug candidates.
Recent studies have highlighted the role of alkylated aromatic compounds in modulating enzyme activity and receptor binding. For instance, derivatives of benzene with similar substitution patterns have been shown to exhibit inhibitory effects on certain enzymes implicated in inflammatory pathways. The structural features of 1-(3-Chloropropyl)-2,3-dimethylbenzene suggest that it may possess similar bioactivity, although further research is needed to fully elucidate its pharmacological profile.
The synthesis of 1-(3-Chloropropyl)-2,3-dimethylbenzene typically involves Friedel-Crafts alkylation followed by chlorination reactions. These steps require careful optimization to ensure high yield and purity. Advances in catalytic systems have improved the efficiency of these transformations, making it more feasible to produce this compound on an industrial scale.
From a materials science perspective, 1-(3-Chloropropyl)-2,3-dimethylbenzene has shown promise as a precursor for polymer additives and specialty chemicals. Its aromatic structure contributes to thermal stability and chemical resistance, making it suitable for applications in high-performance materials. Additionally, the presence of chlorine atoms can enhance flame retardancy properties, which are critical in certain industrial applications.
The growing demand for customized chemical intermediates has positioned 1-(3-Chloropropyl)-2,3-dimethylbenzene as a key player in the fine chemicals market. Companies specializing in custom synthesis have been leveraging its unique properties to develop tailored solutions for clients in pharmaceuticals and specialty chemicals industries.
Future research directions for 1-(3-Chloropropyl)-2,3-dimethylbenzene may include exploring its role in drug discovery through structure-activity relationship (SAR) studies. By systematically modifying its structure and evaluating biological activity, researchers can gain deeper insights into its potential therapeutic applications. Additionally, computational modeling techniques are being employed to predict how this compound interacts with biological targets at the molecular level.
The environmental impact of producing and using 1-(3-Chloropropyl)-2,3-dimethylbenzene is also an area of concern. Sustainable synthetic routes are being developed to minimize waste and reduce energy consumption during manufacturing processes. These efforts align with broader trends in green chemistry aimed at promoting environmentally responsible chemical practices.
In conclusion,1-(3-Chloropropyl)-2,3-dimethylbenzene (CAS No. 1339490-93-5) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthetic chemistry,and ongoing research continues to uncover new applications for this molecule。As our understanding of its properties grows,so too does its importance as a building block for innovative chemical solutions。
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